Xac-BY630 is derived from commercially available chemicals, notably XAC, which is sourced from Sigma. The classification of Xac-BY630 falls under fluorescent ligands used in pharmacology, particularly for studying receptor binding and activity in cellular environments.
The synthesis of Xac-BY630 involves the following steps:
The molecular structure of Xac-BY630 consists of a xanthine core linked to a BODIPY fluorophore via a six-atom linker. This structure allows for effective binding to the A1-adenosine receptor while enabling fluorescence for visualization studies.
The structural integrity and functional groups are critical for its interaction with biological targets, providing insights into receptor pharmacology.
Xac-BY630 participates in various chemical reactions primarily involving its binding to the A1-adenosine receptor. The binding affinity of Xac-BY630 is lower than that of its precursor XAC, which is quantified through radioligand binding assays and functional assays that measure inositol phosphate production as mediated by G protein signaling pathways.
The mechanism of action for Xac-BY630 involves its competitive antagonism at the A1-adenosine receptor. Upon binding, it inhibits receptor activation by endogenous adenosine, thereby modulating downstream signaling pathways associated with G protein-coupled receptors.
Xac-BY630 exhibits several notable physical and chemical properties:
These properties make it an effective probe for studying receptor dynamics under physiological conditions.
Xac-BY630 has significant applications in pharmacological research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: